3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group and a methyl group. The carboxamide moiety is linked to a 1,3,4-thiadiazole ring via a sulfanyl-ethyl spacer bearing a 2-oxo-2-phenylethyl group.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S2/c1-12-17(18(26-29-12)14-9-5-6-10-15(14)22)19(28)23-20-24-25-21(31-20)30-11-16(27)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNWEFWFUYHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the thiadiazole and oxazole rings. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
Compound 3a ():
- Structure: 3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide.
- Key Differences: Replaces the phenyl group in the target compound with a 4-fluorophenylamino moiety.
- Physicochemical Data :
- Implications : The electron-withdrawing fluorine may enhance metabolic stability but reduce solubility compared to the target compound.
Compound 3b ():
- Structure : Features an ethyl-1,3,4-thiadiazole substituent instead of the phenylethyl group.
- Physicochemical Data :
- Implications : The bulkier ethyl-thiadiazole group increases melting point, suggesting improved crystallinity.
Compound 590398-68-8 ():
Modifications in the Carboxamide Moiety
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide ():
- Structure : Replaces the oxazole-carboxamide with a benzodioxole-carboxamide and introduces a trifluoromethylphenyl group.
- The benzodioxole moiety may improve π-π stacking interactions .
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ():
- Structure: Utilizes a thiazolidinone core instead of thiadiazole and incorporates an indole-carboxamide.
- Implications: Thiazolidinone rings are associated with anti-inflammatory and antimicrobial activities, suggesting divergent biological targets compared to the thiadiazole-based target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
Research Findings and Implications
- Substituent Effects : The 2-chlorophenyl and methyl-oxazole groups in the target compound likely contribute to steric hindrance and aromatic interactions, while the 2-oxo-2-phenylethylsulfanyl group may enhance binding affinity through hydrophobic and π-stacking interactions.
- Biological Potential: Thiadiazole and oxazole motifs are prevalent in kinase inhibitors and antimicrobial agents, suggesting the target compound could be explored in these domains .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications based on recent research findings.
Structure
The compound features several key structural components:
- A chlorophenyl group.
- A thiadiazole moiety linked through a sulfanyl group.
- An oxazole ring.
- A carboxamide functional group.
This unique arrangement contributes to its biological activity.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
-
Cytotoxicity Studies :
- Compounds containing oxadiazole and thiadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies indicated IC50 values ranging from 1.8 µM to 4.5 µM for certain derivatives, suggesting significant anticancer activity compared to standard chemotherapeutics like Doxorubicin .
-
Mechanism of Action :
- The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The presence of electron-withdrawing groups like chlorine enhances the reactivity of the compound with cellular targets.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties:
- Activity Against Bacteria :
-
Fungal Inhibition :
- Preliminary assessments indicate that similar compounds may also possess antifungal properties, although specific data on this compound remains limited.
Pharmacokinetics and Toxicity
Research into the pharmacokinetics of related heterocyclic compounds indicates favorable absorption and metabolic stability:
- Metabolic Stability :
-
Toxicity Profiles :
- Toxicological evaluations are crucial for understanding safety; however, detailed toxicity data specific to this compound are still needed.
Summary of Biological Activities
| Activity Type | Effectiveness (IC50/MIC) | Reference |
|---|---|---|
| Anticancer | 1.8 µM (MCF-7 cells) | |
| Antimicrobial | 0.045 µg/mL (Mtb) | |
| Antifungal | Limited Data | N/A |
Comparison with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Doxorubicin | 1.2 | Anticancer |
| Compound A (Thiadiazole derivative) | 4.0 | Anticancer |
| Compound B (Oxadiazole derivative) | 3.0 | Anticancer |
Case Studies and Research Findings
- Case Study on MCF-7 Cells :
- Antitubercular Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
